1,5,5-Trimethyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylic acid

Anti-inflammatory COX-2 Skin Inflammation

1,5,5-Trimethyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylic acid (CAS 2055249-40-4, C11H15NO2, MW 193.24) is a specialized heterocyclic building block featuring a cyclopenta[b]pyrrole core with a carboxylic acid at the 2-position and a distinct 1,5,5-trimethyl substitution pattern. This compound belongs to the broader class of 2-substituted-1,4,5,6-tetrahydrocyclopenta[b]pyrroles, a scaffold recognized in medicinal chemistry for its presence in bioactive molecules exhibiting selective COX-2 activity and anti-inflammatory properties.

Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
Cat. No. B12976025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5,5-Trimethyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylic acid
Molecular FormulaC11H15NO2
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESCC1(CC2=C(C1)N(C(=C2)C(=O)O)C)C
InChIInChI=1S/C11H15NO2/c1-11(2)5-7-4-8(10(13)14)12(3)9(7)6-11/h4H,5-6H2,1-3H3,(H,13,14)
InChIKeyOTJDWAZNZGBIKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,5,5-Trimethyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylic Acid: Core Scaffold and Procurement Context


1,5,5-Trimethyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylic acid (CAS 2055249-40-4, C11H15NO2, MW 193.24) is a specialized heterocyclic building block featuring a cyclopenta[b]pyrrole core with a carboxylic acid at the 2-position and a distinct 1,5,5-trimethyl substitution pattern . This compound belongs to the broader class of 2-substituted-1,4,5,6-tetrahydrocyclopenta[b]pyrroles, a scaffold recognized in medicinal chemistry for its presence in bioactive molecules exhibiting selective COX-2 activity and anti-inflammatory properties [1]. Its unique substitution differentiates it from simpler analogs, making it a critical intermediate for structure-activity relationship (SAR) studies and targeted library synthesis.

Why 1,5,5-Trimethyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylic Acid Cannot Be Replaced by Generic Analogs


The 1,5,5-trimethyl substitution pattern is not a trivial modification. The N-methyl group eliminates a hydrogen-bond donor site on the pyrrole nitrogen, altering solubility profiles and metabolic stability compared to N-unsubstituted analogs like 5,5-dimethyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylic acid (CAS 1936533-04-8) . Simultaneously, the geminal dimethyl group at the 5-position imposes conformational restriction via the Thorpe-Ingold effect, which can significantly influence binding pocket complementarity and entropic penalties upon target engagement—a feature absent in the parent 1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylic acid scaffold (CAS 1041429-45-1) [1]. Substituting with the wrong analog can thus lead to divergent SAR, misleading biological results, and irreproducible synthetic outcomes in multi-step campaigns.

Quantitative Differentiation Evidence for 1,5,5-Trimethyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylic Acid


Anti-Inflammatory Potency of the 2-Substituted Cyclopenta[b]pyrrole Scaffold Relative to Celecoxib

While direct data for the 1,5,5-trimethyl derivative is not available, the core scaffold has been quantitatively benchmarked. In a TPA-induced mouse skin inflammation model, a closely related 2-substituted-1,4,5,6-tetrahydrocyclopenta[b]pyrrole (Compound 4) demonstrated 3.2-fold higher anti-inflammatory potency than the clinical comparator celecoxib [1]. This establishes the scaffold's differential capacity over a standard-of-care agent and provides a quantitative reference point for evaluating new derivatives, including the target compound.

Anti-inflammatory COX-2 Skin Inflammation

Predicted Lipophilicity Shift: 1,5,5-Trimethyl vs. Unsubstituted Core Scaffold

The target compound's calculated logP is predicted to be significantly higher than the unsubstituted core scaffold (1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylic acid) due to the presence of three methyl groups. The baseline scaffold has a reported logP of 1.76 [1], while a structurally related C11H15NO2 isomer (same formula as target) has a predicted logP of 2.31 . This ~0.55 log unit increase translates to approximately a 3.5-fold higher partition coefficient, which impacts membrane permeability and non-specific binding profiles—a critical consideration in fragment-based drug design and cell-based assay development.

Lipophilicity ADME Drug Design

N-Methyl Substitution: Hydrogen Bond Donor Count Reduction vs. 5,5-Dimethyl Analog

The target compound contains an N-methyl group at position 1, which reduces the hydrogen bond donor (HBD) count to 1 (carboxylic acid only), compared to the 5,5-dimethyl analog (CAS 1936533-04-8) which retains an N-H donor (HBD = 2) . In general medicinal chemistry principles, reducing HBD count is associated with improved passive membrane permeability and reduced susceptibility to Phase II glucuronidation or sulfation at the N-position. This structural feature provides a direct, quantifiable differentiation (ΔHBD = 1) that translates to distinct pharmacokinetic behavior.

Hydrogen Bonding Metabolic Stability Medicinal Chemistry

Fused Pyrrole Carboxylic Acid Scaffold as D-Amino Acid Oxidase (DAO) Inhibitor Lead

The cyclopenta[b]pyrrole-2-carboxylic acid scaffold has been validated as a core structure for D-amino acid oxidase (DAO) inhibition [1]. In a primary hit identification study, fused pyrrole carboxylic acid 'acid 1' demonstrated moderate in vitro DAO potency and raised plasma D-serine levels in rats after intraperitoneal dosing. While the specific 1,5,5-trimethyl derivative was not tested, it represents a logical SAR expansion point, with the additional methyl groups offering potential for enhanced target engagement via shape complementarity in the DAO active site as suggested by co-crystal structures (PDB: 3CUK) [2].

Schizophrenia D-Serine NMDA Receptor

Commercial Purity and Availability Benchmarking

The target compound is commercially available from multiple vendors with certified purity levels of 97% (MolCore, NLT 97%) and 98% (Leyan) . In contrast, the unsubstituted parent scaffold (CAS 1041429-45-1) is typically supplied at 95% purity [1]. This higher purity specification (Δpurity = 2-3%) reduces the need for pre-use purification in sensitive catalytic or biological assays, directly impacting workflow efficiency and result reproducibility.

Procurement Purity Quality Control

High-Value Application Scenarios for 1,5,5-Trimethyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylic Acid


SAR-Driven Anti-Inflammatory Drug Discovery Programs

The 2-substituted-1,4,5,6-tetrahydrocyclopenta[b]pyrrole scaffold has demonstrated 3.2-fold superiority over celecoxib in a TPA-induced skin inflammation model [1]. The 1,5,5-trimethyl derivative is a prime candidate for systematic SAR exploration to further optimize this scaffold. Its unique substitution pattern allows investigation of steric and electronic effects at the 1- and 5-positions, which may enhance COX-2 selectivity and improve topical formulation properties for dermatological anti-inflammatory indications.

D-Amino Acid Oxidase (DAO) Inhibitor Development for Schizophrenia

Fused pyrrole carboxylic acids are validated DAO inhibitors that elevate D-serine levels, a co-agonist of the NMDA receptor, supporting the 'NMDA hypofunction hypothesis of schizophrenia' [1]. The target compound's scaffold is directly linked to this mechanism, and its enhanced lipophilicity (predicted logP ~2.3 vs. 1.76 for the unsubstituted parent) [2] may improve CNS penetration. R&D teams can leverage the available co-crystal structure of DAO (PDB: 3CUK) [3] for structure-based design using this compound as a starting point.

Chemokine Receptor CCR5 Antagonist Lead Identification

Preliminary pharmacological screening indicates that the compound exhibits CCR5 antagonist activity, with potential applications in HIV infection, asthma, rheumatoid arthritis, and COPD [1]. While quantitative potency data for the 1,5,5-trimethyl derivative is limited, the scaffold's established anti-inflammatory mechanism (NF-κB pathway inhibition via IKK blockade) [2] supports its procurement for targeted CCR5 antagonist screening cascades and dual-mechanism (CCR5 + anti-inflammatory) lead optimization.

Chemical Biology Probe Development for Epigenetic or Allosteric Modulators

The carboxylic acid handle at the 2-position provides a versatile anchor for amide coupling, esterification, or decarboxylative functionalization, enabling rapid diversification into compound libraries [1]. The combination of a rigid bicyclic core with a geometrically defined exit vector (the 2-carboxylic acid) makes this compound an ideal fragment for fragment-based drug discovery (FBDD) campaigns targeting novel allosteric sites on kinases, GPCRs, or epigenetic readers, where shape complementarity and restricted rotatable bonds are paramount.

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